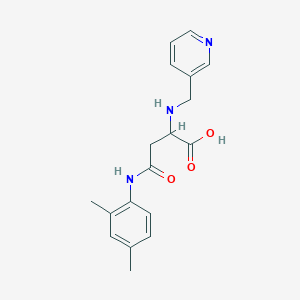![molecular formula C21H10BrCl2N3O2S B12132992 (5Z)-2-(2-bromophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132992.png)
(5Z)-2-(2-bromophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(5Z)-2-(2-溴苯基)-5-{[5-(2,5-二氯苯基)呋喃-2-基]亚甲基}[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮是一种复杂的 有机分子,属于噻唑并三唑类。该化合物的特点是其独特的结构,包括一个溴苯基,一个二氯苯基和一个呋喃环,这些都通过噻唑并三唑核心相连。
准备方法
合成路线和反应条件
合成(5Z)-2-(2-溴苯基)-5-{[5-(2,5-二氯苯基)呋喃-2-基]亚甲基}[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮通常涉及多个步骤:
噻唑并三唑核的形成: 此步骤涉及在受控条件下对合适的前体进行环化,通常使用热和催化剂的组合。
溴苯基的引入: 此步骤可以通过溴化反应来实现,其中苯基用溴化剂(例如溴或N-溴代琥珀酰亚胺)处理。
二氯苯基的连接: 此步骤涉及苯基的氯化,然后通过偶联反应将其连接到呋喃环上。
最终组装: 最后一步涉及将中间体化合物缩合形成所需产物,通常在回流条件下使用合适的溶剂。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高合成的效率和产率。此外,还采用重结晶和色谱等纯化技术来获得高纯度的化合物。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在呋喃环上,导致形成各种氧化衍生物。
还原: 还原反应可以针对溴苯基和二氯苯基,可能导致卤素原子被去除。
取代: 该化合物可以参与取代反应,其中溴原子或氯原子被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用氢化铝锂和硼氢化钠等还原剂。
取代: 试剂如丙酮中的碘化钠(芬克尔斯坦反应)或有机金属试剂可以促进取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化的衍生物,而还原可以产生脱卤的化合物。
科学研究应用
化学
在化学中,(5Z)-2-(2-溴苯基)-5-{[5-(2,5-二氯苯基)呋喃-2-基]亚甲基}[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮被研究为更复杂分子的构建模块的潜力。其独特的结构允许进行各种修饰,使其成为有机合成中的宝贵中间体。
生物学
在生物学研究中,该化合物因其作为生物活性分子的潜力而被研究。
医学
在医学中,该化合物正在探索其潜在的治疗特性。初步研究表明它可能表现出抗炎,抗菌和抗癌活性,使其成为进一步研究的有希望的候选者。
工业
在工业领域,该化合物独特的特性使其适用于材料科学。它可以掺入聚合物和其他材料中,以增强其性能和功能。
作用机制
(5Z)-2-(2-溴苯基)-5-{[5-(2,5-二氯苯基)呋喃-2-基]亚甲基}[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的作用机制涉及其与特定分子靶标的相互作用。该化合物的结构使其能够与酶和受体结合,调节它们的活性。例如,它可能会抑制参与炎症或癌症进展的某些酶,从而导致其观察到的生物学效应。
相似化合物的比较
类似化合物
- (5Z)-2-(2-氯苯基)-5-{[5-(2,5-二氯苯基)呋喃-2-基]亚甲基}[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮
- (5Z)-2-(2-氟苯基)-5-{[5-(2,5-二氯苯基)呋喃-2-基]亚甲基}[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮
独特性
(5Z)-2-(2-溴苯基)-5-{[5-(2,5-二氯苯基)呋喃-2-基]亚甲基}[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的独特性在于其官能团的特定组合。溴和氯原子的存在以及呋喃环赋予了不同的化学和生物学性质,使其与类似化合物区分开来。
属性
分子式 |
C21H10BrCl2N3O2S |
|---|---|
分子量 |
519.2 g/mol |
IUPAC 名称 |
(5Z)-2-(2-bromophenyl)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H10BrCl2N3O2S/c22-15-4-2-1-3-13(15)19-25-21-27(26-19)20(28)18(30-21)10-12-6-8-17(29-12)14-9-11(23)5-7-16(14)24/h1-10H/b18-10- |
InChI 键 |
KAUAXGOUCOOWAI-ZDLGFXPLSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/SC3=N2)Br |
规范 SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)SC3=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide](/img/structure/B12132910.png)



![3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132919.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132945.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12132951.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12132953.png)

![1-Benzyl-7'-methoxy-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12132962.png)
![3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12132982.png)
![(4E)-5-(3-bromophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12132983.png)

